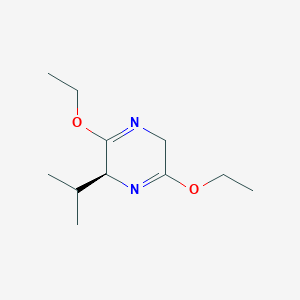
1H-Pyrazole-3-carboxylic acid, 4-((4-chloro-2-nitrophenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole-3-carboxylic acid, 4-((4-chloro-2-nitrophenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-, ethyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate or C18H14ClN5O6. In
Mechanism Of Action
The mechanism of action of Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. This property has been utilized in the determination of trace amounts of copper in water samples.
Biochemical And Physiological Effects
There is limited information available on the biochemical and physiological effects of Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate. However, it is considered to be a non-toxic compound and has been used in various biological studies.
Advantages And Limitations For Lab Experiments
One of the main advantages of Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate is its potential applications in various fields. It is a versatile compound that can be used as a reagent, ligand, and sensor. However, its limitations include its limited solubility in water and its potential instability under certain conditions.
Future Directions
There are several future directions for the research of Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate. One potential direction is the development of new metal complexes with potential applications in catalysis. Another direction is the modification of the compound to improve its solubility and stability. In addition, further studies can be conducted to investigate the potential biological applications of this compound.
Conclusion:
In conclusion, Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate is a versatile compound that has potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Synthesis Methods
The synthesis of Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate can be achieved by the reaction of 4-aminoantipyrine with 4-chloro-2-nitroaniline in the presence of acetic acid. The resulting product is then reacted with ethyl chloroformate and sodium hydroxide to obtain the final product.
Scientific Research Applications
Ethyl 4-[(4-chloro-2-nitrophenyl)azo]-1-phenyl-5-pyrazolone-3-carboxylate has been extensively studied for its potential applications in various fields. It has been used as a reagent for the determination of trace amounts of copper in water samples. This compound has also been used as a colorimetric sensor for the detection of fluoride ions in water. In addition, it has been used as a ligand for the preparation of metal complexes with potential applications in catalysis.
properties
CAS RN |
1929-56-2 |
|---|---|
Product Name |
1H-Pyrazole-3-carboxylic acid, 4-((4-chloro-2-nitrophenyl)azo)-4,5-dihydro-5-oxo-1-phenyl-, ethyl ester |
Molecular Formula |
C18H14ClN5O5 |
Molecular Weight |
415.8 g/mol |
IUPAC Name |
ethyl 4-[(4-chloro-2-nitrophenyl)diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C18H14ClN5O5/c1-2-29-18(26)16-15(17(25)23(22-16)12-6-4-3-5-7-12)21-20-13-9-8-11(19)10-14(13)24(27)28/h3-10,15H,2H2,1H3 |
InChI Key |
XXGRQUKHXMCRNJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NN(C(=O)C1N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C1N=NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C3=CC=CC=C3 |
Other CAS RN |
1929-56-2 |
synonyms |
4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylic acid ethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















